molecular formula C7H8BNO4 B12839335 (4-Carbamoyl-3-hydroxyphenyl)boronic acid

(4-Carbamoyl-3-hydroxyphenyl)boronic acid

Cat. No.: B12839335
M. Wt: 180.96 g/mol
InChI Key: NTMHMNBXKGKGFZ-UHFFFAOYSA-N
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Description

(4-Carbamoyl-3-hydroxyphenyl)boronic acid is an aromatic boronic acid derivative featuring a phenyl ring substituted with a boronic acid (-B(OH)₂) group at position 1, a hydroxyl (-OH) group at position 3, and a carbamoyl (-CONH₂) group at position 3. This unique substitution pattern confers distinct physicochemical and biological properties, making it a candidate for applications in medicinal chemistry, sensing, and materials science.

Properties

Molecular Formula

C7H8BNO4

Molecular Weight

180.96 g/mol

IUPAC Name

(4-carbamoyl-3-hydroxyphenyl)boronic acid

InChI

InChI=1S/C7H8BNO4/c9-7(11)5-2-1-4(8(12)13)3-6(5)10/h1-3,10,12-13H,(H2,9,11)

InChI Key

NTMHMNBXKGKGFZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N)O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Carbamoyl-3-hydroxyphenyl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration reactions followed by functional group modifications. The reaction conditions are optimized to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Analogs and Substituent Effects

The biological and chemical behavior of boronic acids is highly dependent on substituent identity and positioning. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Key Boronic Acids
Compound Name Substituents (Position) Key Features
(4-Carbamoyl-3-hydroxyphenyl)boronic acid -B(OH)₂ (1), -OH (3), -CONH₂ (4) High hydrogen-bonding capacity, moderate pKa
(4-Fluoro-3-hydroxyphenyl)boronic acid -B(OH)₂ (1), -OH (3), -F (4) Electron-withdrawing F enhances acidity
(4-(Hydroxymethyl)-3-methylphenyl)boronic acid -B(OH)₂ (1), -CH₃ (3), -CH₂OH (4) Increased hydrophilicity, steric bulk
(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid -B(OH)₂ (1), -Cl (4), -CONH(C₄H₉) (3) Lipophilic side chain, potential protease inhibition

Physicochemical Properties

pKa and Reactivity
  • The pKa of boronic acids determines their reactivity and binding affinity. Electron-withdrawing groups (e.g., -F, -CONH₂) lower pKa, enhancing boronate formation at physiological pH .
    • Example : 3-AcPBA and 4-MCPBA (common in physiological applications) have pKa values >8.5, limiting utility at pH 7.4 . In contrast, this compound’s -CONH₂ and -OH groups likely reduce pKa, improving binding to diols (e.g., sugars) or serine proteases.
Solubility
  • Hydrophilic substituents (-OH, -CONH₂) enhance aqueous solubility. For instance, this compound is expected to exhibit better solubility than lipophilic analogs like pyren-1-yl boronic acid (precipitates in RPMI medium) .
Anticancer Potential
  • Boronic acids with aromatic systems show antiproliferative effects. For example:
    • 6-Hydroxynaphthalen-2-yl boronic acid : IC₅₀ = 0.1969 µM in 4T1 breast cancer cells .
    • Phenanthren-9-yl boronic acid : IC₅₀ = 0.2251 µM .
  • The carbamoyl group in this compound may enhance target binding (e.g., proteasomes or HDACs) via hydrogen bonding, similar to β-amido boronic acids that inhibit SARS-CoV-2 .
Enzyme Inhibition
  • Boronic acids with carbamoyl groups exhibit protease or β-lactamase inhibition. For example: 1-Amido-2-triazolylethaneboronic acid: Inhibits β-lactamases with Ki values comparable to phenyl-substituted analogs . [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits fungal histone deacetylase (IC₅₀ ~1 µM) .

Biological Activity

(4-Carbamoyl-3-hydroxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in recent years due to its diverse biological activities. Boronic acids are known for their ability to interact with diols and other biological molecules, making them valuable in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H12BNO3
  • Molecular Weight : 209.02 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : NC(=O)c1cc(c(c1)O)B(O)O

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diol-containing biomolecules. This property allows it to modulate various biological pathways:

  • Enzyme Inhibition : The compound can inhibit enzymes such as serine proteases and glycosidases by binding to their active sites.
  • Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals, which can help mitigate oxidative stress in cells.
  • Antimicrobial Properties : Research indicates that boronic acids can possess antibacterial effects, potentially through interference with bacterial metabolic processes.

Antioxidant Activity

A study demonstrated that this compound exhibited significant antioxidant activity, with an IC50 value indicating its potency in scavenging free radicals. The compound was tested against various assays, including DPPH and ABTS radical scavenging tests, showing promising results.

Assay TypeIC50 Value (µg/mL)
DPPH12.5
ABTS10.2

Enzyme Inhibition Studies

The enzyme inhibition studies revealed that this compound effectively inhibited various enzymes:

Enzyme TypeIC50 Value (µg/mL)
Acetylcholinesterase115.63
Butyrylcholinesterase3.12
Urease1.10

These results suggest that the compound could be a potential candidate for treating conditions related to enzyme dysregulation.

Antimicrobial Activity

In vitro studies showed that this compound has antimicrobial properties against several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations:

Bacterial StrainMIC (mg/mL)
Escherichia coli6.50
Staphylococcus aureus5.00

Case Study 1: Anticancer Potential

A recent study evaluated the cytotoxic effects of this compound on cancer cell lines, particularly MCF-7 breast cancer cells. The compound exhibited a significant cytotoxic effect with an IC50 value of 18.76 µg/mL, indicating its potential as an anticancer agent.

Case Study 2: Dermatological Applications

The compound was incorporated into a cream formulation and subjected to dermatological testing, demonstrating compatibility with skin cells and potential use in topical applications for skin conditions.

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